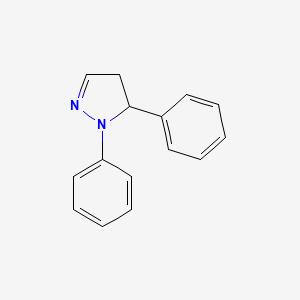

1,5-diphenyl-4,5-dihydro-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

2515-61-9 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2,3-diphenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-10,12,15H,11H2 |

InChI Key |

OQYNUZDJQMOTFA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NN(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1,5 Diphenyl 4,5 Dihydro 1h Pyrazole and Its Analogues

Established Cycloaddition Reactions in Dihydropyrazole Synthesis

Traditional methods for synthesizing the dihydropyrazole core, including 1,5-diphenyl-4,5-dihydro-1H-pyrazole, primarily rely on cycloaddition reactions. These methods have been refined over the years to provide reliable routes to this important class of compounds.

1,3-Dipolar Cycloaddition Routes to this compound

A general and versatile method for the synthesis of 4,5-dihydropyrazoles is the 1,3-dipolar cycloaddition of nitrilimines with alkenes. nih.gov Nitrilimines are transient, highly reactive species that can be generated in situ and readily undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes. researchgate.net This reaction is a powerful tool for constructing five-membered heterocyclic rings with a high degree of regioselectivity. nih.govwikipedia.org The reaction between a nitrilimine and an alkene, such as styrene (B11656), leads to the formation of the pyrazoline ring. nih.gov The regioselectivity of this reaction is a subject of interest and has been rationalized using density functional theory (DFT) reactivity indices. nih.gov

The mechanism of this reaction is generally believed to be a concerted process. researchgate.net The versatility of this method allows for the synthesis of a wide array of pyrazoline derivatives by varying the substituents on both the nitrilimine and the alkene. For instance, the cycloaddition of C-phenyl-N-phenylnitrilimine with an appropriate alkene would yield this compound.

Cyclocondensation of Chalcone (B49325) Derivatives with Hydrazines

One of the most common and straightforward methods for the synthesis of this compound and its analogues is the cyclocondensation reaction of chalcones (α,β-unsaturated ketones) with hydrazines. ijraset.comthepharmajournal.com Chalcones, which are readily prepared through the Claisen-Schmidt condensation of aromatic aldehydes with aryl ketones, serve as key intermediates. thepharmajournal.com

The reaction involves the refluxing of a chalcone with phenylhydrazine (B124118) in a suitable solvent, often ethanol (B145695) or acetic acid. ijraset.comuii.ac.id The addition of a catalytic amount of acid, such as glacial acetic acid, can facilitate the reaction. dergipark.org.trresearchgate.net The proposed mechanism for this reaction involves the initial formation of a hydrazone, followed by an intramolecular Michael addition to form the five-membered pyrazoline ring. dergipark.org.trnih.gov This method is widely employed for the synthesis of a variety of substituted pyrazolines with good yields. orientjchem.orgcore.ac.uk

For example, the reaction of 1,3-diphenyl-2-propen-1-one (the parent chalcone) with phenylhydrazine directly yields this compound. The reaction conditions can be varied to optimize the yield and purity of the product.

Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the exploration of novel approaches for the synthesis of this compound and its derivatives.

Catalyst-Assisted Synthesis of this compound

The use of catalysts has been shown to improve the efficiency and reaction conditions for the synthesis of dihydropyrazoles. Various catalysts have been employed to promote the cyclocondensation of chalcones with hydrazines.

For instance, mesoporous SiO2-Al2O3 has been reported as a highly efficient, recyclable, and mild heterogeneous catalyst for the synthesis of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives. jchemlett.com This catalyst, with both Lewis and Brønsted acidic sites, facilitates the reaction under reflux conditions in ethanol, leading to excellent yields in a short reaction time. jchemlett.com Other catalysts, such as scandium triflate [Sc(OTf)3] and silica (B1680970) chloride, have also been utilized for the solvent-free synthesis of pyrazolines, offering high yields in a matter of minutes. tandfonline.com Furthermore, a novel nano copper catalyst immobilized on a modified layered double hydroxide (B78521) has been developed for the green synthesis of 5-amino-1H-pyrazole-5-carbonitriles in an aqueous ethanol solvent system. nih.gov

Below is a table summarizing the use of different catalysts in the synthesis of dihydropyrazole derivatives.

| Catalyst | Reactants | Product | Yield (%) | Reaction Time | Reference |

| SiO2-Al2O3 | Substituted Chalcone, Phenylhydrazine Hydrate (B1144303) | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives | High | 60 min | jchemlett.com |

| Sc(OTf)3 | Chalcone, Hydrazine (B178648) | Pyrazoline | 74-92 | 5 min | tandfonline.com |

| Silica Chloride | Chalcone, Hydrazine | Pyrazoline | 80 | 2 h | tandfonline.com |

| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, Malononitrile, Phenyl Hydrazine | 5-amino-1H-pyrazole-5-carbonitrile derivatives | 85-93 | 15-27 min | nih.gov |

| Cu(I) | α,β-unsaturated cyanoester, Phenyl Hydrazine | 1,5-Disubstituted pyrazoles | High | 75-90 min | asianpubs.org |

Solvent-Free and Microwave-Assisted Preparations

To address the environmental concerns associated with traditional organic solvents, solvent-free and microwave-assisted synthetic methods have gained significant attention. cem.com These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.netoatext.com

The synthesis of 4,5-dihydro-1H-pyrazoles has been successfully achieved under solvent-free conditions using microwave irradiation. researchgate.netresearchgate.net This approach involves the reaction of chalcones with hydrazines without any solvent, often with the support of a solid catalyst or simply by neat reaction of the components. cem.comresearchgate.net Microwave irradiation accelerates the reaction by efficiently transferring energy to the reactants. nih.gov For example, the cyclocondensation of chalcones with phenylhydrazine can be carried out in a microwave oven, significantly reducing the reaction time compared to conventional heating methods. researchgate.net

A study demonstrated the synthesis of 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles from the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines under solvent-free microwave conditions, resulting in better yields and shorter reaction times compared to conventional heating. researchgate.net

Ultrasonic Irradiation-Promoted Synthesis

Ultrasonic irradiation is another green chemistry tool that has been effectively applied to the synthesis of dihydropyrazoles. oaji.netnih.gov The use of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. eurekaselect.com

The synthesis of 1H-pyrazole derivatives has been accomplished through the 1,3-dipolar cycloaddition of aryldiazoalkanes to but-3-en-2-one (B6265698) under ultrasonic irradiation. eurekaselect.comresearchgate.net Studies have shown that the yield of the cyclopropenation reaction is significantly higher with ultrasound (both at 25 KHz and 40 KHz) compared to conventional synthesis methods. eurekaselect.com Furthermore, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine has been achieved in high yields within a short reaction time under ultrasound irradiation in the presence of a Cu(I) catalyst. asianpubs.org This method highlights the synergistic effect of catalysis and ultrasound in promoting efficient chemical transformations. asianpubs.org

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

The synthesis of this compound, a 2-pyrazoline, is commonly achieved through the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine. nih.gov The regioselectivity of this reaction—determining which nitrogen atom of the hydrazine attacks the β-carbon of the chalcone versus the carbonyl carbon—is a critical aspect of the synthesis.

The reaction mechanism can proceed via two main pathways. One path involves the initial nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated system, followed by intramolecular cyclization and rearrangement to yield the pyrazoline. nih.gov An alternative route involves the formation of a hydrazone intermediate, which then undergoes cyclization. nih.gov The specific regioisomer formed, such as the 1,3,5-trisubstituted vs. the 1,4,5-trisubstituted pyrazoline, is influenced by several factors.

Factors Influencing Regioselectivity:

| Factor | Influence on Regioselectivity |

| Electronic Effects | Electron-withdrawing groups on the chalcone can direct the initial nucleophilic attack of the hydrazine to the β-position of the unsaturated system. |

| Steric Control | Bulky substituents on the aryl rings of the chalcone can sterically hinder certain approaches, favoring the formation of specific regioisomers like 3,5-disubstituted pyrazolines. |

| Reaction Conditions | The use of catalytic additives, such as bases (e.g., NaOH) or acids (e.g., acetic acid), can optimize the reaction pathway towards a desired regioisomer. nih.gov Aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity compared to polar protic solvents. organic-chemistry.org |

| Stereochemistry | The pyrazoline ring itself is not planar and typically adopts a shallow envelope conformation. nih.gov In the case of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the carbon atom bearing the phenyl group is displaced from the plane of the other four atoms of the ring. nih.gov The relative stereochemistry of substituents at positions 4 and 5 is established during the cyclization step, and the reaction can lead to different diastereomers, the formation of which can be influenced by the reaction conditions and the nature of the reactants. |

Derivatization from the this compound Core

The this compound core serves as a versatile template for further chemical modifications. Derivatization can occur at the nitrogen atoms of the pyrazoline ring or on the appended phenyl rings, allowing for the fine-tuning of the molecule's chemical and physical properties. rsc.org

Functionalization at the Nitrogen Atoms

The pyrazoline ring contains two nitrogen atoms: a pyrrole-like sp2-hybridized nitrogen (N1) and a pyridine-like sp3-hybridized nitrogen (N2). The N1 atom, with its lone pair of electrons, is a key site for functionalization. rsc.orgmdpi.com Varying the substituents at the N1 position can lead to significant changes in the molecule's properties. rsc.org

Common functionalizations include the introduction of acetyl, amide, or other aryl/alkyl groups. nih.gov For instance, the synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles is a widely studied modification. tandfonline.com Research has shown that the presence of an N-acetyl group can be crucial for certain biological activities. tandfonline.comnih.gov Other N-substitutions, such as with thiocarbamoyl groups, have also been explored. tandfonline.com Furthermore, N-aryl-C-ethoxycarbonitrilimine has been used to synthesize 1-aryl-4,5-dihydro-1H-pyrazoles. The synthesis of pyrazoline derivatives can also be achieved through the reaction of chalcones with hydrazine hydrate in the presence of formic acid to yield 4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives. researchgate.net

Examples of N1-Functionalization and Their Effects:

| N1-Substituent | Synthetic Method | Observed Effect | Reference |

| Acetyl Group | Reaction with acetic anhydride (B1165640) or using acetic acid as a cyclizing agent. | Often essential for specific biological activities like MAO inhibition. | tandfonline.comnih.gov |

| Thiocarbamoyl Group | Reaction with thiosemicarbazide (B42300). | Can impart different biological profiles compared to acetyl derivatives. | tandfonline.com |

| Phenyl Group | Reaction of chalcone with phenylhydrazine. | Forms the core 1,5-diphenyl structure. | rsc.org |

| Carbaldehyde | Heating chalcones with hydrazine hydrate in formic acid. | Leads to N-formylated pyrazolines. | researchgate.net |

| Indole Moiety | Synthesis from indolyl-chalcones. | Creates hybrid molecules with potentially new biological profiles. | researchgate.net |

Substitutions on the Phenyl Rings

Modification of the phenyl rings at the C3 and C5 positions of the pyrazoline core is another important strategy for derivatization. rsc.org The electronic nature and position of substituents on these aromatic rings can significantly influence the molecule's properties. tandfonline.com

For example, studies on the structure-activity relationships of pyrazoline derivatives have shown that introducing electron-withdrawing groups, such as nitro groups or halogens, on the phenyl rings can enhance certain biological activities. tandfonline.com Conversely, electron-donating groups like methoxy (B1213986) or N,N-dimethyl groups may decrease activity. tandfonline.com The replacement of a phenyl ring with other aromatic systems, such as a naphthalene (B1677914) or furan (B31954) ring, has also been shown to modulate the molecule's efficacy. tandfonline.com

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of 1,5 Diphenyl 4,5 Dihydro 1h Pyrazole

Reactions at the Dihydropyrazole Ring System

The dihydropyrazole ring is the most reactive part of the molecule, susceptible to oxidation and rearrangement reactions. tandfonline.com These transformations are fundamental to the synthesis of a wide array of heterocyclic compounds.

Oxidation Reactions Leading to Pyrazoles

A common and significant reaction of 1,5-diphenyl-4,5-dihydro-1H-pyrazole is its oxidation to the corresponding aromatic pyrazole (B372694), 1,5-diphenyl-1H-pyrazole. This transformation results in a more stable, aromatic system. tandfonline.comorganic-chemistry.org Various oxidizing agents can be employed to achieve this conversion. For instance, simply heating pyrazolines in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere can yield the corresponding pyrazole. organic-chemistry.org Another method involves the use of bromine as the oxidizing agent. organic-chemistry.org The general scheme for this oxidation is depicted below:

Starting Material: this compound

Reaction: Oxidation

Product: 1,5-Diphenyl-1H-pyrazole

Significance: Formation of a stable aromatic ring system.

The stability of pyrazoles to further oxidation is a notable characteristic, with oxidizing agents typically attacking alkyl side chains rather than the ring itself. globalresearchonline.net

Ring Opening and Rearrangement Processes

The dihydropyrazole ring can undergo cleavage and rearrangement under specific conditions. For example, the reaction of certain pyrazoline derivatives with activated alkynes under neat conditions has been shown to cause an unexpected ring opening, leading to the formation of 1H-pyrazole-4,5-dicarboxylates through the elimination of styrene (B11656) or ethylene. rsc.org

In some cases, photoinduced reactions can also lead to ring opening. Irradiation of pyrazolo[1,2-a]pyrazolones, which contain a related pyrazoline core, can result in the cleavage of a C-N bond, forming a biradical intermediate. mdpi.com This intermediate can then undergo further reactions, such as hydrogen atom abstraction, to yield various open-chain products. mdpi.com

Furthermore, the reaction of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, a substituted pyrazole, can lead to a complex rearrangement involving the pyrazole ring opening and recyclization, ultimately resulting in a formal CH-acetoxylation and azide/amine conversion without the need for external oxidants or reductants. mdpi.compreprints.org

Reactions Involving Phenyl Substituents

The two phenyl rings attached to the dihydropyrazole core at positions 1 and 5 also participate in a variety of chemical reactions, allowing for the synthesis of a wide range of derivatives.

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The phenyl rings of this compound can undergo electrophilic aromatic substitution (EAS) reactions, a fundamental process in organic chemistry for introducing functional groups onto an aromatic ring. uci.edumasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. lumenlearning.com

Common EAS reactions include:

Halogenation: Introduction of chlorine or bromine using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) halide. lumenlearning.com

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. globalresearchonline.net

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com

The position of substitution (ortho, meta, or para) is directed by the existing substituent on the benzene ring. libretexts.org The pyrazoline ring itself acts as a substituent, influencing the reactivity and orientation of the incoming electrophile.

Functionalization of the Phenyl Moieties (e.g., in substituted derivatives)

The synthesis of derivatives with functionalized phenyl rings is a key strategy for modifying the properties of the parent compound. For instance, a series of 1-acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized. acs.orgnih.gov These substitutions introduce polar hydroxyl groups onto one of the phenyl rings, which can significantly alter the molecule's biological and chemical properties.

Similarly, the introduction of a thiocarbamoyl group at the N1 position and various substituents on the phenyl rings has been explored to create novel pyrazoline derivatives. nih.gov The synthesis of these compounds often starts from chalcones, which are then cyclized with phenylhydrazine (B124118) to form the dihydropyrazole ring. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling the outcome and designing new synthetic routes. The mechanism of electrophilic aromatic substitution, for example, proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate. uci.edulumenlearning.com

In the case of the unexpected ring opening of pyrazolines with activated alkynes, control experiments have been conducted to support the proposed reaction mechanism, which involves the elimination of a stable molecule like styrene. rsc.org For the photoinduced ring opening of pyrazolo[1,2-a]pyrazolones, the proposed mechanism involves the initial homolytic cleavage of a C-N bond upon photoexcitation. mdpi.com

Computational analysis and the isolation of intermediates have been instrumental in elucidating the complex rearrangement cascade of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, suggesting that the process occurs via pyrazole ring opening and subsequent recyclization. mdpi.compreprints.org

Advanced Structural Elucidation and Spectroscopic Investigations of 1,5 Diphenyl 4,5 Dihydro 1h Pyrazole

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction studies reveal that the central 4,5-dihydro-1H-pyrazole ring in this class of compounds typically adopts a non-planar, puckered conformation. nih.gov For instance, in the related structure of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the dihydropyrazole ring exhibits a shallow envelope conformation. nih.gov In this conformation, the carbon atom bearing a phenyl group is displaced from the plane formed by the other four atoms of the ring. nih.gov

Table 1: Representative Crystallographic Data for a Derivative, 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.1224 (17) |

| b (Å) | 7.8055 (6) |

| c (Å) | 12.5057 (13) |

| β (°) | 132.207 (9) |

| Z | 4 |

Data sourced from a study on 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. nih.gov

The crystal packing of pyrazoline derivatives is stabilized by a network of intermolecular interactions. In the absence of strong hydrogen bond donors or acceptors in the parent 1,5-diphenyl-4,5-dihydro-1H-pyrazole, weaker interactions such as C-H···π interactions play a crucial role in the supramolecular assembly. nih.govresearchgate.net These interactions involve hydrogen atoms from the phenyl rings of one molecule interacting with the π-electron clouds of adjacent molecules. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution, providing data that complements the solid-state information from X-ray crystallography.

The ¹H and ¹³C NMR spectra of this compound derivatives can be complex. Therefore, multidimensional NMR techniques like COSY, HSQC, and HMBC are essential for the complete and unambiguous assignment of all proton and carbon signals. researchgate.netnih.gov For instance, in a series of 1-acyl-3-(2-nitro-5-substitutedphenyl)-4,5-dihydro-1H-pyrazoles, the full assignment of ¹³C NMR resonances was achieved through the combined use of one- and two-dimensional NMR experiments. nih.gov

In the ¹H NMR spectrum of a related pyrazoline, the protons of the CH₂ group at position 4 typically appear as distinct multiplets due to their diastereotopic nature, with the proton at position 5 also appearing as a multiplet. researchgate.net The aromatic protons usually resonate in a complex pattern in the downfield region of the spectrum. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole in CDCl₃

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| CH₃ | 2.015 | s |

| C4-H | 2.619–2.671 | q |

| C4-H | 3.475–3.536 | q |

| C5-H | 5.108–5.146 | q |

| Ar-H | 6.622–7.373 | m |

Data from a study on a methylated analog. nih.gov s = singlet, q = quartet, m = multiplet.

Variable-temperature NMR experiments can be employed to study the conformational dynamics of the pyrazoline ring in solution. The puckered envelope or twisted conformation of the five-membered ring can undergo inversion. If the energy barrier to this process is in a suitable range, it can be monitored by observing changes in the NMR spectrum as a function of temperature, such as the coalescence of signals. These studies can provide valuable thermodynamic parameters for the conformational exchange.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

FT-IR and Raman spectroscopy are used to identify the characteristic functional groups and to obtain a molecular fingerprint of this compound.

The FT-IR spectra of pyrazoline derivatives show characteristic absorption bands. The C=N stretching vibration is a key marker and is typically observed in the region of 1590–1610 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. researchgate.net The C-N stretching vibration usually appears in the 1200-1300 cm⁻¹ range. For pyrazole (B372694) derivatives, C=C stretching vibrations are observed in the 1620-1390 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary vibrational information. Often, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum and vice versa, which aids in a more complete vibrational assignment.

Table 3: Key FT-IR Absorption Bands for a Pyrazolone Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3067-3044 |

| Aliphatic C-H stretch | 2956-2911 |

| Pyrazolone C=O stretch | 1699 |

Data from a study on 1,3-diphenyl-5-pyrazolone. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

The electronic absorption and emission properties of this compound, a member of the pyrazoline family, are dictated by the chromophoric system involving the phenyl rings and the C=N bond within the dihydro-pyrazole ring. The photophysical behavior of pyrazolines is a subject of significant interest due to their widespread use as fluorescent probes and materials for organic light-emitting diodes (OLEDs).

The UV-Vis absorption spectrum of pyrazoline derivatives is characterized by electronic transitions within the conjugated system. For the closely related isomer, 1,3-diphenyl-2-pyrazoline, the spectrum shows a principal absorption maximum (λmax) around 356-366 nm in ethanol (B145695), which is attributed to a π→π* transition. A less intense band, corresponding to an n→π* transition, is observed as a shoulder at a longer wavelength, typically around 415 nm. The N-phenyl group at the 1-position and the phenyl group at the 3- or 5-position create an extended conjugated system (N1-N2-C3), which is crucial for the molecule's characteristic absorption and fluorescence.

The fluorescence of pyrazoline derivatives is a key feature, though its intensity is highly dependent on the molecular structure and environment. While many 1,3,5-triaryl-2-pyrazolines are known for their strong fluorescence in dilute solutions, subtle structural changes can lead to significant quenching. For instance, studies on similar pyrazoline structures have shown that while the corresponding pyrazole may be highly fluorescent, the pyrazoline analogue can exhibit nearly quenched fluorescence in solution. This divergence is often attributed to the non-planar, puckered conformation of the five-membered dihydropyrazole ring, which can promote non-radiative decay pathways.

However, high fluorescence quantum yields can be achieved, particularly in the solid state. Research on fluorinated pyrazoline derivatives has demonstrated that restricting intramolecular rotations and molecular motion through hydrogen bonding can block non-radiative decay channels, leading to strong solid-state emission with quantum yields as high as 41.3%. This suggests that the photophysical properties of this compound could be significantly enhanced in a constrained environment. The solvent environment also plays a critical role, with studies on related compounds showing a red shift in both absorption and fluorescence spectra as solvent polarity increases, indicative of an intramolecular charge transfer (ICT) character in the excited state.

Table 1: Representative Photophysical Data for Related Pyrazoline Derivatives

| Compound Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenyl-5-(9-anthryl)-1H-pyrazole | Toluene | - | - | 0.90 | nist.gov |

| 1,3-Diphenyl-5-(9-anthryl)-2-pyrazoline | Toluene | - | - | ~0 | nist.gov |

| Fluorinated Pyrazoline Derivative (PPDPD) | Solid State | - | 430 | 0.413 | nist.gov |

| 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole (5i) | DCM | 436 | 511 | - | |

| 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole (5i) | THF | 431 | 513 | - |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, providing precise molecular weight and valuable information on its fragmentation pathways. The compound has a molecular formula of C₁₅H₁₄N₂ and a monoisotopic mass of 222.1157 Da.

Advanced MS techniques, such as electrospray ionization (ESI) coupled with ion mobility spectrometry, offer deeper structural insights beyond basic identification. For this compound, predicted data reveals the formation of various adducts in the gas phase. The protonated molecule [M+H]⁺ is predicted to have a mass-to-charge ratio (m/z) of 223.1230. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 245.1049) and the potassium adduct [M+K]⁺ (m/z 261.0789), are also anticipated. Furthermore, ion mobility-derived collision cross-section (CCS) values, which provide information about the three-dimensional shape of the ion, have been predicted for these species. For the [M+H]⁺ ion, the predicted CCS is 149.3 Ų, offering a parameter for confident identification in complex mixtures when compared against experimental data.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) in Ų |

|---|---|---|

| [M+H]⁺ | 223.1230 | 149.3 |

| [M+Na]⁺ | 245.1049 | 156.8 |

| [M+K]⁺ | 261.0789 | 151.9 |

| [M-H]⁻ | 221.1084 | 156.2 |

| [M]⁺ | 222.1151 | 146.8 |

Data sourced from PubChem predictions.

Electron ionization (EI) mass spectrometry reveals the characteristic fragmentation pattern of the pyrazoline core. While experimental data for the 1,5-diphenyl isomer is not widely published, the fragmentation of the closely related isomer, 1,3-diphenyl-4,5-dihydro-1H-pyrazole (1,3-diphenyl-2-pyrazoline), provides a reliable model. The mass spectrum of 1,3-diphenyl-2-pyrazoline shows a prominent molecular ion peak [M]⁺ at m/z 222, confirming the molecular weight.

The fragmentation is dominated by cleavages of the heterocyclic ring. A key fragmentation pathway involves the loss of a hydrogen atom to form a stable, aromatic pyrazolium-like cation at m/z 221. Another significant pathway is the cleavage of the N1-C5 and C3-C4 bonds, leading to the expulsion of ethene (C₂H₄) and a nitrogen molecule (N₂), resulting in characteristic fragments. The fragmentation cascade can produce several key ions, including the phenyl cation (m/z 77) and ions related to the styryl group. The presence of a fragment at m/z 118 is often attributed to the [C₆H₅-N=N-CH]⁺ ion, while a fragment at m/z 104 corresponds to the styryl cation [C₆H₅-CH=CH]⁺. The analysis of these fragments is crucial for confirming the substitution pattern on the pyrazoline ring.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of the Isomer 1,3-Diphenyl-2-pyrazoline

| m/z | Proposed Fragment Structure/Identity |

|---|---|

| 222 | [M]⁺ (Molecular Ion) |

| 221 | [M-H]⁺ |

| 193 | [M-C₂H₅]⁺ or [M-N₂H]⁺ |

| 118 | [C₆H₅N₂CH]⁺ |

| 104 | [C₆H₅C₂H₃]⁺ (Styrene cation) |

| 91 | [C₆H₅N]⁺ or [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Fragmentation data based on analysis of the isomeric compound 1,3-diphenyl-2-pyrazoline.

Theoretical and Computational Studies on the Electronic Structure and Reactivity of 1,5 Diphenyl 4,5 Dihydro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of molecular systems. For 1,5-diphenyl-4,5-dihydro-1H-pyrazole and its derivatives, DFT calculations, particularly using the B3LYP hybrid functional, have been instrumental in elucidating their ground state characteristics. researchgate.netjcsp.org.pkresearchgate.net

The optimization of the molecular geometry of pyrazoline derivatives using DFT, often with the B3LYP functional and a 6-31G* or higher basis set, is a standard computational approach. researchgate.netjcsp.org.pknih.gov These calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the molecule. For instance, in a study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM), the optimized structure revealed a non-planar conformation with C1 point group symmetry. scispace.com The bond lengths within the pyrazoline ring, such as C14-C15 (1.5507 Å) and C20-C15 (1.516 Å), were found to have single bond character, while the C19-N20 bond (1.2876 Å) exhibited double bond character. scispace.com The dihedral angles further confirmed the non-planar nature of the molecule. scispace.com Similarly, in a derivative, the dihydropyrazole ring was found to adopt a shallow envelope conformation. nih.gov

The table below presents a selection of calculated bond lengths and angles for a pyrazoline derivative, showcasing the level of detail that can be obtained from DFT geometry optimization.

Table 1: Selected Optimized Geometrical Parameters for (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C14-C15 | 1.5507 |

| C20-C15 | 1.516 |

| C19-N20 | 1.2876 |

| N-N | 1.3766 |

| C1-O2 (C=O) | 1.2238 |

| N21-C14-C33-C34 | 133.86 |

| C15-C14-C33-C34 | -111.34 |

Data sourced from a computational study on DPPPM. scispace.com

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. scispace.com A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and exhibit greater reactivity. jcsp.org.pk

DFT calculations are widely used to determine the energies of these orbitals and map their spatial distribution. researchgate.netresearchgate.net For example, in a study of pyrazole-carboxamide compounds, the HOMO and LUMO energy levels were computed to explain their electronic and charge transfer properties. jcsp.org.pk The HOMO is typically localized on the more electron-rich parts of the molecule, acting as the electron donor, while the LUMO is situated on the electron-deficient regions, serving as the electron acceptor. libretexts.org

Mulliken charge analysis, another output of DFT calculations, provides a way to quantify the distribution of electronic charge among the atoms in a molecule. researchgate.netresearchgate.net This information is valuable for understanding intermolecular interactions and identifying potential sites for electrophilic and nucleophilic attack. nih.gov Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution, with different colors indicating regions of varying electrostatic potential. researchgate.netnih.gov

Table 2: Calculated Electronic Properties of a Pyrazole (B372694) Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | - |

Specific values are dependent on the derivative and computational method.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules and predicting their photophysical properties, such as UV-Vis absorption spectra. rsc.orguc.ptnih.gov By simulating the electronic transitions between the ground and excited states, TD-DFT can provide valuable insights into the color and fluorescence characteristics of compounds like this compound. rsc.org

In a study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM), TD-DFT calculations were performed in the gas phase and in solvents of varying polarity to explore its electronic spectral properties. scispace.com The calculations successfully predicted the absorption wavelengths and assigned them to specific electronic transitions, showing good agreement with experimental UV-Vis data. scispace.com For instance, a prominent absorption peak around 251 nm was assigned to a π → π* transition involving the HOMO to LUMO+1 excitation. nih.gov Such studies are crucial for understanding how the molecular structure influences the absorption and emission of light, which is essential for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

For a molecule like this compound, MD simulations could be employed to:

Investigate the flexibility of the pyrazoline ring and the phenyl substituents.

Analyze the conformational landscape of the molecule in different solvents.

Study the formation and dynamics of hydrogen bonds with solvent molecules.

Simulate the diffusion and transport properties of the molecule in a condensed phase.

By combining MD simulations with DFT calculations, a more comprehensive understanding of the structure-property relationships of this compound can be achieved.

Applications in Advanced Materials and Chemical Technologies Involving 1,5 Diphenyl 4,5 Dihydro 1h Pyrazole

Optoelectronic Materials and Devices

The delocalized π-electron system within 1,5-diphenyl-4,5-dihydro-1H-pyrazole and its derivatives makes them promising candidates for various optoelectronic applications. These compounds can be chemically modified to fine-tune their electronic and photophysical properties, enabling their use in organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and fluorescent sensors.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Derivatives of 4,5-dihydro-1H-pyrazole are recognized for their luminescent properties, which are crucial for the development of OLEDs. scispace.com The core structure can be functionalized to enhance charge transport and emission characteristics. For instance, after the reduction of a nitro group, amino derivatives of pyrazoles can exhibit excellent luminescent properties. scispace.com The photoluminescence of pyrazoline derivatives is a key area of research, with some exhibiting blue photoluminescence and electroluminescence. mdpi.com

Research into closely related pyrazoline structures provides insight into the potential of the this compound scaffold. A study on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and its corresponding pyrazole (B372694) form highlighted the significant impact of the heterocyclic ring's oxidation state on its fluorescent properties. While the pyrazoline derivative showed almost no fluorescence in solution due to a combination of locally excited and electron-transfer states that quench the fluorescence of the anthryl chromophore, the pyrazole counterpart exhibited a high fluorescence quantum yield of up to 0.90 in toluene. epa.gov This suggests that careful tuning of the pyrazole ring and its substituents is critical for designing efficient emitters for OLEDs.

The introduction of different substituent groups, such as thiophene, furan (B31954), and pyridine, onto the pyrazoline skeleton can lead to green, blue, and violet emissions, demonstrating the tunability of the emission color. researchgate.net

Nonlinear Optical (NLO) Materials Based on this compound Derivatives

The promise of pyrazole derivatives as candidates for nonlinear optical (NLO) applications has been a subject of investigation. nih.gov The NLO response in these organic materials often stems from intramolecular charge transfer (ICT) within the molecule, which can be enhanced by appropriate donor-acceptor substitutions on the pyrazoline ring. rsc.org

Computational and experimental studies have been conducted on various pyrazoline derivatives to evaluate their NLO properties. For example, a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives were found to possess significant second-order hyperpolarizability (β₀), with values greater than that of the standard NLO material, urea. nih.gov The presence of electron-withdrawing groups, such as the nitro group (NO₂), was shown to enhance the NLO properties. nih.gov

Nonlinear Optical Properties of Pyrazoline Derivatives

| Compound | Hyperpolarizability (β₀) (esu) | Reference |

|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivative (M1) | 5.21 × 10⁻³⁰ | nih.gov |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivative (M2) | 6.54 × 10⁻³⁰ | nih.gov |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivative (M6) | 7.26 × 10⁻³⁰ | nih.gov |

These findings underscore the potential of the this compound framework as a building block for the design of new organic NLO materials.

Fluorescent Probes and Sensors (for chemical entities, not biological)

Pyrazoline derivatives have been successfully employed as fluorescent probes for the detection of various chemical species, particularly metal ions. mdpi.com Their ability to form complexes with specific ions can lead to significant changes in their fluorescence properties, enabling sensitive and selective detection.

For example, a fluorescent chemosensor based on 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PY) has been developed for the selective detection of cadmium (Cd²⁺) ions. nih.gov The fluorescence intensity of PY is strongly quenched in the presence of Cd²⁺ through a photoinduced electron transfer mechanism. nih.gov Similarly, a pyrazoloquinoline derivative has been shown to be an effective fluorescent sensor for zinc (Zn²⁺) ions, exhibiting a 13-fold increase in fluorescence quantum yield upon binding. mdpi.com

Performance of Pyrazoline-Based Fluorescent Sensors

| Sensor | Target Analyte | Detection Limit | Key Finding | Reference |

|---|---|---|---|---|

| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PY) | Cd²⁺ | 0.09 μM | Fluorescence quenching upon binding. | nih.gov |

| 1H-Pyrazolo[3,4-b]quinoline derivative (PQPc) | Zn²⁺ | 0.193 μM | 13-fold increase in fluorescence quantum yield. | mdpi.com |

These examples highlight the utility of the 4,5-dihydro-1H-pyrazole scaffold in creating highly sensitive and selective fluorescent sensors for environmental and industrial monitoring.

Dye Chemistry and Pigment Applications

The chromophoric nature of the pyrazole and pyrazoline cores has led to their extensive use in the development of novel dyes and pigments. globalresearchonline.net These heterocyclic compounds can be readily functionalized to produce a wide range of colors and to impart specific properties, such as good fastness on various substrates.

Development of Novel Dyes Incorporating the this compound Core

A variety of novel dyes have been synthesized using the this compound core and its derivatives. The synthesis often involves the cyclocondensation of chalcones with hydrazines. mdpi.com For instance, reacting 4,4'-difluorochalcone (B11334) with semicarbazide (B1199961) hydrochloride or thiosemicarbazide (B42300) yields pyrazoline-based carboxamides and carbothioamides, respectively, which are classes of dyes. mdpi.com

Furthermore, substituted pyrazoles have been incorporated into polymer structures to leverage their optoelectronic properties. researchgate.net The synthesis of pyrazole-pyridazine derivatives through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is a common route to new dye structures. researchgate.net The versatility of the pyrazole chemistry allows for the creation of a diverse palette of dyes with tailored properties for various applications.

Colorimetric and Chromogenic Applications

The ability of pyrazole derivatives to change color in response to a chemical stimulus makes them valuable for colorimetric and chromogenic applications. This property is often exploited in the development of chemical sensors that provide a visual readout.

A notable example is a pyrazole-based chemosensor for the detection of copper (Cu²⁺) ions. nih.govrsc.org The complexation of the pyrazole ligand with Cu²⁺ results in an immediate and distinct color change to brown, allowing for naked-eye detection. rsc.org This sensor was found to be highly selective for Cu²⁺ even in the presence of other competing metal ions and has a low detection limit of 1.6 μM, which is below the World Health Organization's recommended level for drinking water. nih.gov This demonstrates the practical potential of this compound-based systems in the development of simple and effective colorimetric sensors.

Materials for Photovoltaic and Energy Conversion Technologies

The quest for efficient and cost-effective materials for solar energy conversion has driven research into a diverse range of organic compounds. Pyrazoline derivatives, including this compound, have emerged as promising candidates due to their favorable electronic properties, which are essential for application in organic photovoltaic (OPV) cells and other energy conversion devices. These properties include strong absorption in the UV-visible region, suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge separation and transport, and good film-forming capabilities.

The core function of a photovoltaic device relies on the generation of excitons (electron-hole pairs) upon light absorption and their subsequent dissociation into free charge carriers. The efficiency of this process is heavily dependent on the energy levels of the donor and acceptor materials. Pyrazoline derivatives can act as either electron-donating (p-type) or electron-accepting (n-type) materials. The nitrogen atoms in the pyrazoline ring, with their lone pairs of electrons, contribute to the electron-donating character, making them suitable as hole-transporting materials. jchemlett.com

While direct performance data for solar cells specifically employing this compound as the primary active material is not extensively documented in the reviewed literature, the photophysical and electrochemical properties of closely related pyrazoline derivatives provide strong evidence for their potential. For instance, theoretical calculations on similar pyrazole derivatives have been used to estimate their HOMO and LUMO energy levels, which are critical parameters for predicting their suitability in photovoltaic devices. icm.edu.plnih.gov A smaller HOMO-LUMO energy gap generally indicates a higher potential for chemical reactivity and light absorption at longer wavelengths. nih.gov

The table below summarizes the calculated electronic properties of a representative pyrazole derivative, offering insights into the potential characteristics of this compound.

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative

| Property | Value |

|---|---|

| HOMO Energy | -5.428 eV |

| LUMO Energy | -1.326 eV |

| Energy Gap (ΔE) | 4.102 eV |

| Ionization Potential | 5.428 eV |

Data sourced from computational studies on a functionally similar pyrazole derivative. icm.edu.pl

Furthermore, pyrazoline derivatives have been investigated as hole-transporting materials in organic light-emitting diodes (OLEDs), a technology closely related to OPVs. Their ability to efficiently transport positive charge carriers suggests their potential to perform a similar function in the active layer of a solar cell, facilitating the collection of holes at the anode. jchemlett.com

Polymer Chemistry: Incorporation into Polymeric Architectures

The integration of the this compound moiety into polymer chains offers a versatile strategy for creating new materials with enhanced thermal, optical, and electronic properties. The pyrazole unit can be incorporated either into the main chain of the polymer or as a pendant side group, each approach imparting distinct characteristics to the final material. These pyrazole-containing polymers have shown potential in applications such as high-performance plastics, and materials for optoelectronic devices. ias.ac.in

One common approach involves the synthesis of polyamides containing the pyrazole ring. Polyamides are known for their excellent thermal stability and mechanical strength. The incorporation of the rigid, aromatic pyrazole structure can further enhance these properties. For example, novel polyamides have been synthesized through the polycondensation of diamines with dicarboxylic acids containing a 1,5-diphenyl-1H-pyrazole core. These polymers have demonstrated high thermal stability, making them suitable for applications requiring resistance to high temperatures. ias.ac.in

The optical properties of these polymers are also of significant interest. The pyrazoline chromophore can impart fluorescence to the polymer, opening up possibilities for their use in light-emitting applications or as fluorescent sensors. Studies on semi-linear pyrazole-containing polymers have shown that their photoluminescence behavior can be tuned by modifying the polymer structure. For instance, copolymers containing pyrazole units have exhibited significant fluorescence quantum yields. ias.ac.in

Another strategy involves the synthesis of polymers with pendant pyrazole groups. For example, poly(methyl methacrylate) (PMMA) has been blended with polymers containing pyrazole side chains to create new materials with modified optical properties. These blends can exhibit high transparency and specific UV absorption characteristics, making them potentially useful for optical applications.

The table below presents data on the thermal and optical properties of a polyamide incorporating a pyrazole derivative, illustrating the impact of the heterocyclic unit on the polymer's characteristics.

Table 2: Properties of a Pyrazole-Containing Copolymer

| Property | Value |

|---|---|

| Molecular Weight ( g/mol ) | up to 24,000 |

| Fluorescence Emission Maximum (λmax) | 513 nm |

Data sourced from a study on semi-linear pyrazole-containing polymeric structures. ias.ac.in

Coordination Chemistry and Catalysis with 1,5 Diphenyl 4,5 Dihydro 1h Pyrazole Ligands

Synthesis and Characterization of Metal Complexes Featuring 1,5-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives as Ligands

The synthesis of metal complexes with this compound-based ligands typically involves the reaction of a suitable derivative of the pyrazole (B372694) with a metal salt in an appropriate solvent. The pyrazole ligand can be functionalized to enhance its coordination ability and to modulate the properties of the resulting metal complex.

One notable example is the synthesis of the ligand 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine (L). This ligand has been successfully synthesized through a Claisen-Schmidt condensation, followed by a reaction with an excess of phenylhydrazine (B124118) in an ethanol (B145695) solution. colab.wsnih.gov The resulting reddish-yellow solid can then be used to form complexes with various transition metals and lanthanides. colab.wsnih.gov

Complexation is typically achieved by reacting the ligand with metal salts such as iron(III) chloride (FeCl₃) or copper(II) chloride (CuCl₂) in a suitable solvent. colab.ws The stoichiometry of the resulting complexes can vary, with studies indicating the formation of complexes with different metal-to-ligand molar ratios. For instance, complexes of 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine with Fe³⁺ and Cu²⁺ have been reported with a 3:1 ligand-to-metal ratio. colab.ws In the case of lanthanide ions like Eu³⁺ and La³⁺, complexes with molar ratios of 1:2 and 1:3 (metal:ligand) respectively, have been observed in acetonitrile. nih.gov

The characterization of these newly synthesized ligands and their metal complexes is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Table 1: Spectroscopic Characterization of 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine and its Metal Complexes

| Technique | Ligand (L) | Fe(III)-L Complex | Cu(II)-L Complex | La(III)-L Complex | Eu(III)-L Complex |

| ¹H-NMR | Characterized | Characterized | Characterized | - | - |

| FT-IR | Characterized | Characterized | Characterized | Characterized | Characterized |

| UV-Visible | Characterized | Characterized | Characterized | Characterized | Characterized |

Data sourced from multiple studies. colab.wsnih.gov

These characterization methods provide valuable information about the coordination environment of the metal ion and the electronic interactions within the complex.

Electronic and Geometric Structures of Coordination Compounds

The electronic and geometric structures of coordination compounds containing this compound-derived ligands are fundamental to understanding their reactivity. These properties are often elucidated using a combination of experimental techniques and theoretical calculations.

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within these complexes. The formation of a complex between a ligand and a metal ion is often accompanied by a shift in the maximum absorption wavelength (λmax). For example, the complexation of 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine with Fe³⁺ results in a red shift of the λmax from 375 nm to 412 nm. colab.ws Conversely, the complex with Cu²⁺ exhibits a blue shift from 229 nm to 212 nm. colab.ws The complex with Eu³⁺ shows an absorption wavelength of 366 nm, while the La³⁺ complex exhibits a λmax at 342 nm in acetonitrile. nih.gov These shifts are indicative of the electronic interactions between the metal d-orbitals and the ligand's molecular orbitals.

Fluorescence spectroscopy also provides insights into the electronic behavior of these complexes. The ligand 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine itself is fluorescent, with excitation wavelengths at 257 nm and 365 nm. nih.gov Upon complexation with lanthanide ions, changes in the fluorescence intensity are observed. The addition of La³⁺ ions leads to an enhancement of the fluorescence emission at 355 nm, while the presence of Eu³⁺ ions results in quenching of the fluorescence at 340 nm. nih.gov This behavior suggests that the ligand can act as a fluorescent sensor for these metal ions.

The geometry of the metal center in these complexes can be inferred from spectroscopic data and, more definitively, from single-crystal X-ray diffraction studies when suitable crystals can be obtained. While specific crystal structures for complexes of this compound itself are not widely reported, related pyrazole-based complexes often exhibit common coordination geometries such as octahedral or square planar, depending on the metal ion and the other ligands present.

Catalytic Applications of this compound Metal Complexes

The unique electronic and steric properties of metal complexes derived from this compound and its analogs suggest their potential as catalysts in various organic transformations. The ability to tune the ligand framework allows for the modulation of the catalytic activity and selectivity of the metal center.

While specific examples of homogeneous catalysis using metal complexes of this compound are not extensively documented in the available literature, the broader class of pyrazole-containing ligands has shown significant promise. For instance, palladium complexes bearing pyrazole-based N-heterocyclic carbene (NHC) ligands have been investigated in cross-coupling reactions. acs.org The electronic and steric properties of the substituents on the pyrazole ring have been shown to have a significant effect on the catalytic activity in Suzuki-Miyaura and Mizoroki-Heck reactions. acs.org This suggests that complexes of this compound, with its specific phenyl substituents, could also exhibit interesting catalytic properties in similar transformations.

The incorporation of this compound derivatives into solid supports is a promising strategy for the development of recyclable heterogeneous catalysts. Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters and organic linkers, are particularly attractive platforms for heterogeneous catalysis. researchgate.netnih.gov The functionalization of the organic linkers with pyrazole moieties can create catalytically active sites within the framework.

Although there are no specific reports on MOFs constructed with this compound, the synthesis of the closely related 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole has been achieved using a mesoporous SiO₂-Al₂O₃ solid heterogeneous catalyst. jchemlett.com This demonstrates the feasibility of using solid catalysts for the synthesis of such pyrazoline derivatives. The catalyst in this case was shown to be highly efficient, recyclable, and environmentally friendly. jchemlett.com

Table 2: Performance of a Heterogeneous Catalyst in the Synthesis of a 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole Derivative

| Catalyst | Reaction Time | Yield (%) | Reusability |

| Mesoporous SiO₂-Al₂O₃ | Short | Excellent | Good (recyclable) |

Data based on the synthesis of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives. jchemlett.com

This research opens the door for designing heterogeneous catalysts where the pyrazole unit itself is part of the catalytic system, either as a ligand coordinated to a metal node or as a functional group on the organic linker.

Mechanistic Aspects of Catalytic Cycles Involving this compound-Derived Catalysts

A thorough understanding of the reaction mechanism is crucial for the rational design and optimization of catalysts. For catalytic cycles involving metal complexes of this compound, the mechanism would likely involve the coordination of the substrate to the metal center, followed by one or more catalytic steps, and finally the release of the product and regeneration of the catalyst.

Detailed mechanistic studies for catalytic reactions employing complexes of this compound are currently scarce in the scientific literature. However, based on the known reactivity of related pyrazole-based catalysts, some general mechanistic pathways can be postulated.

For example, in cross-coupling reactions catalyzed by palladium-pyrazole complexes, the catalytic cycle typically involves steps such as oxidative addition, transmetalation, and reductive elimination. The pyrazole ligand plays a crucial role in stabilizing the palladium center in its various oxidation states throughout the cycle and influences the rates of these elementary steps.

In the case of heterogeneous catalysis using MOFs, the mechanism would depend on the nature of the active site. If the metal nodes act as Lewis acids, the reaction could proceed through the activation of a substrate by coordination to the metal center. If the organic linker contains basic sites, it could participate in proton transfer steps. A synergistic effect between the metal and the ligand is often key to the catalytic activity. nih.gov

Further research, including kinetic studies, in-situ spectroscopy, and computational modeling, is needed to elucidate the precise mechanistic details of catalytic cycles involving catalysts derived from this compound.

Future Research Directions and Emerging Trends in 1,5 Diphenyl 4,5 Dihydro 1h Pyrazole Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

A primary thrust in modern organic synthesis is the development of environmentally benign and efficient reaction protocols. For the synthesis of pyrazoline derivatives, this translates to moving away from conventional methods that are often time-consuming and energy-intensive. impactfactor.org Future research will undoubtedly continue to emphasize the adoption of green chemistry principles.

Key emerging trends in the synthesis of pyrazolines include:

Microwave and Ultrasonic Irradiation: These techniques offer significant advantages over traditional heating methods, including drastically reduced reaction times and often improved product yields. impactfactor.orgresearchgate.netnih.gov

Ionic Liquids: The use of ionic liquids as catalysts or reaction media is gaining traction. impactfactor.org For instance, 1-ethyl-3-methylimidazolium (B1214524) (Emim) hydrogen sulphate has been successfully used as a reusable catalyst for the synthesis of 1,3,5-trisubstituted pyrazoline derivatives. impactfactor.org

Solvent-Free and Aqueous Methods: Grinding techniques and reactions performed in water are being explored to minimize the use of hazardous organic solvents. impactfactor.orgresearchgate.netthieme-connect.com

Novel Catalysts: Research into new and efficient catalysts, such as nano-ZnO, mesoporous SiO2-Al2O3, and various supported acids, is ongoing to improve reaction efficiency and selectivity. thieme-connect.comjchemlett.com

A popular and enduring method for pyrazoline synthesis involves the reaction of α,β-unsaturated aldehydes and ketones (like chalcones) with hydrazine (B178648) reagents. rsc.orgnih.gov The process typically proceeds through a hydrazone intermediate, which then undergoes cyclization. rsc.org

| Synthesis Method | Key Advantages | Reference(s) |

| Microwave Irradiation | Rapid reaction rates, higher yields | impactfactor.orgresearchgate.netnih.gov |

| Ultrasonic Irradiation | Energy efficiency, green chemistry approach | impactfactor.orgnih.gov |

| Ionic Liquids | Catalyst reusability, green reaction medium | impactfactor.org |

| Grinding Technique | Solvent-free, simple, and efficient | impactfactor.orgresearchgate.net |

| Aqueous Synthesis | Environmentally friendly, uses water as a solvent | thieme-connect.com |

These sustainable methodologies not only make the synthesis of pyrazolines more economical and safer but also align with the global push towards greener chemical industries. impactfactor.org

Development of Advanced Materials with Tunable Properties

Derivatives of 1,5-diphenyl-4,5-dihydro-1H-pyrazole are renowned for their diverse and tunable photophysical and electronic properties. rsc.org This has positioned them as highly promising candidates for a variety of advanced material applications. Future research will focus on fine-tuning these properties to create materials for next-generation technologies.

Emerging applications and research directions include:

Organic Electronics: Pyrazolines are being actively investigated as hole-transport materials in organic electroluminescent devices (OLEDs). jchemlett.comrsc.org Their performance in these applications is dictated by their electronic structure, which can be modified through chemical synthesis.

Fluorescent Probes and Chemosensors: The inherent fluorescence of many pyrazoline derivatives makes them ideal for use in developing sensitive chemosensors for detecting metal ions and other analytes. rsc.org

Nonlinear Optical (NLO) Materials: Certain pyrazoline derivatives exhibit significant NLO properties, making them candidates for applications in ultrafast optics and photonics. nih.gov The presence of electron-accepting groups can enhance these NLO responses. nih.gov

The tunability of these properties is a key advantage. Research has shown that the introduction of different substituents onto the pyrazoline skeleton can have profound effects on their optical and electronic characteristics. rsc.org

| Substituent Effect | Impact on Properties | Reference(s) |

| Electron-donating groups | Red-shifted absorption spectra, lower HOMO/LUMO energy levels, improved photovoltaic properties. | rsc.org |

| Electron-accepting groups | Can enhance nonlinear optical (NLO) responses. | nih.gov |

| Heterocyclic terminal groups (e.g., thiophene, furan) | Major effects on the optical properties of the compounds. | rsc.org |

This ability to tailor properties through synthetic modification opens up a vast design space for creating novel materials with specific, desired functionalities.

In-depth Investigations into Fundamental Reactivity and Reaction Mechanisms

A deeper understanding of the fundamental reactivity of the this compound core is essential for designing new synthetic transformations and predicting the stability and behavior of pyrazoline-based materials. While much is known, future research will likely employ advanced spectroscopic and computational techniques to elucidate more subtle aspects of their chemical behavior.

Key areas for future investigation include:

Oxidation and Reduction: The pyrazoline ring is susceptible to oxidation, often yielding the corresponding aromatic pyrazole (B372694). globalresearchonline.netchemicalbook.com Conversely, reduction can lead to pyrazolidines. globalresearchonline.net Detailed mechanistic studies of these transformations under various conditions will be crucial.

Acylation and Substitution Reactions: The reactivity of the nitrogen atoms and the carbon backbone towards electrophiles and nucleophiles warrants further exploration. globalresearchonline.net For example, the imino-hydrogen can be replaced by an acyl group. globalresearchonline.net

Cycloaddition Reactions: The 1,3-dipolar character of precursors like nitrilimines, used in some pyrazole syntheses, is a rich area for mechanistic investigation to achieve highly regioselective reactions. mdpi.com

Photochemistry: Given their fluorescent properties, the photochemical reactivity and stability of pyrazolines are important areas of study, especially for applications in optoelectronics and as photostabilizers.

Understanding these fundamental reactions is critical for both the synthesis of new derivatives and for predicting their long-term stability in various applications.

Integration with Emerging Technologies and Interdisciplinary Research

The unique properties of this compound derivatives make them ideal candidates for integration into a wide range of emerging technologies, fostering interdisciplinary research.

Biomedical Applications: Beyond their well-documented pharmacological activities, pyrazolines are finding use in advanced biomedical research. nih.govresearchgate.net One of the most exciting areas is their application in bio-orthogonal synthesis for in vivo and in vitro protein labeling. rsc.org This allows for the study of biological processes within living organisms without interfering with their natural functions.

Advanced Sensors: The development of pyrazoline-based chemosensors for environmental monitoring and medical diagnostics is a growing field. rsc.org Their ability to exhibit changes in fluorescence upon binding to specific ions or molecules is the key to their function.

Molecular Hybridization: A significant trend is the creation of hybrid molecules that incorporate a pyrazoline scaffold with other bioactive units like coumarins, triazoles, or steroids. nih.gov This strategy aims to design multi-target agents with enhanced efficacy for applications in medicinal chemistry, such as anticancer or antimicrobial therapies. nih.govnih.govnih.gov

The convergence of pyrazoline chemistry with fields like biology, materials science, and engineering is expected to yield innovative solutions to complex scientific and technological challenges.

Computational Chemistry as a Predictive Tool for Novel Architectures and Properties

Computational chemistry has become an indispensable tool in modern chemical research, and its role in the study of pyrazolines is rapidly expanding. By using computational models, researchers can predict the properties of yet-to-be-synthesized molecules, saving significant time and resources in the lab.

Key computational approaches and their applications include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are being developed to predict the biological activity of pyrazoline derivatives. nih.gov These models identify key molecular descriptors that correlate with activities like anticancer potential, allowing for the rational design of more potent compounds. nih.gov

Density Functional Theory (DFT): DFT calculations are used to predict a wide range of properties, including molecular structures, spectroscopic characteristics, frontier molecular orbital energies (HOMO/LUMO), and nonlinear optical (NLO) properties. nih.gov This allows for the in silico screening of candidates for advanced materials.

Molecular Docking and Dynamics: These simulations are crucial for understanding how pyrazoline derivatives interact with biological targets, such as enzymes or receptors. nih.govnih.govnih.gov By visualizing these interactions, scientists can refine molecular structures to improve binding affinity and selectivity, a key step in drug discovery. nih.govijpsr.com

The predictive power of computational chemistry will continue to guide the design of novel this compound architectures with tailored electronic, optical, and biological properties, accelerating the pace of discovery in this exciting field.

Q & A

Q. Basic

- ¹H/¹³C NMR : The dihydropyrazole ring protons (H4 and H5) appear as distinct multiplets (δ 3.0–4.5 ppm), while aromatic protons (phenyl groups) resonate at δ 6.5–8.0 ppm. Spin-spin coupling between H4 and H5 confirms the dihydro structure .

- XRD : Single-crystal X-ray diffraction reveals planarity of the pyrazoline ring and dihedral angles between substituents. For example, 3-methyl-1,5-diphenyl derivatives show a puckered ring (crest conformation) with phenyl groups at ~70° angles .

Q. Advanced

- Dynamic NMR : To resolve conformational flexibility, variable-temperature NMR can detect ring inversion in substituted derivatives.

- DFT-assisted analysis : Computational models (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize geometries, reducing ambiguity in spectral assignments .

What methodologies are employed to evaluate the biological activity of this compound derivatives, and how do substituents modulate efficacy?

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced activity due to membrane disruption .

- Antioxidant tests : DPPH radical scavenging assays quantify hydrogen-donating capacity. Electron-donating substituents (e.g., –OCH₃) improve activity .

Q. Advanced

- Targeted anticancer studies : Derivatives are screened against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. A 4-trifluoromethylphenyl-substituted analog exhibited IC₅₀ = 12 µM against MCF-7, likely via topoisomerase inhibition .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition is measured using Ellman’s method. Bulky substituents at position 3 enhance binding to the catalytic site .

How can computational chemistry resolve contradictions in experimental data for this compound derivatives?

Q. Advanced

- DFT and docking : Discrepancies in biological activity (e.g., inconsistent IC₅₀ values) are addressed by modeling ligand-receptor interactions. For example, molecular docking with 6RKV (a bacterial enzyme) revealed that hydrophobic interactions dominate for 5-hydroxy-substituted derivatives .

- SAR analysis : Quantitative structure-activity relationship (QSAR) models identify critical substituent parameters (e.g., Hammett σ values) correlating with antimicrobial potency .

What are the mechanistic insights into the electrochemical aromatization of this compound to pyrazoles?

Advanced

Electrochemical oxidation (e.g., using Pt electrodes) dehydrogenates the dihydropyrazole ring via a two-electron transfer process. Key steps:

Anodic oxidation : Removal of H4 and H5 protons generates a radical intermediate.

Aromatization : Radical recombination yields the fully aromatic pyrazole.

Optimal conditions (4F charge, 579°C) achieve 88% yield, with electron-rich aryl groups accelerating the reaction .

How do stereoelectronic effects influence the reactivity of this compound in cycloaddition reactions?

Advanced

The electron-deficient pyrazoline ring participates in [3+2] cycloadditions with nitrile oxides. Substituent effects:

- Electron-withdrawing groups : Increase reactivity by lowering LUMO energy.

- Steric hindrance : Bulky groups at position 3 reduce regioselectivity.

DFT studies show that frontier orbital overlap dictates reaction pathways, with ΔE(LUMOₚyrazole–HOMOₙitrile oxide) < 5 eV favoring adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.